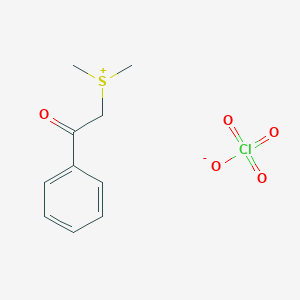
Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfanium group bonded to a phenacyl moiety, with a perchlorate anion as the counterion. The presence of the sulfanium group imparts distinct chemical reactivity, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate typically involves the reaction of acetophenone with dimethylsulfoxide in the presence of a strong acid such as perchloric acid. The reaction proceeds through the formation of an intermediate sulfonium ion, which subsequently reacts with the perchlorate anion to yield the final product. The reaction conditions often include:
Solvent: Ethyl acetate or ethyl ether
Temperature: Room temperature to moderate heating
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling perchloric acid and other reagents.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate undergoes various chemical reactions, including:
Oxidation: The sulfanium group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium group back to a sulfide.
Substitution: The phenacyl moiety can undergo nucleophilic substitution reactions, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted phenacyl derivatives
Scientific Research Applications
Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate involves its interaction with various molecular targets. The sulfanium group can act as an electrophile, facilitating nucleophilic attack by other molecules. This can lead to the formation of new chemical bonds and the modification of existing structures. The phenacyl moiety can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide
- Dimethyl(2-oxo-2-phenylethyl)sulfanium chloride
- Dimethyl(2-oxo-2-phenylethyl)sulfanium iodide
Uniqueness
Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate is unique due to the presence of the perchlorate anion, which can influence the compound’s solubility, stability, and reactivity. Compared to its bromide, chloride, and iodide counterparts, the perchlorate variant may exhibit different chemical behaviors and applications, making it a valuable compound for specific research and industrial purposes.
Properties
CAS No. |
18624-74-3 |
|---|---|
Molecular Formula |
C10H13ClO5S |
Molecular Weight |
280.73 g/mol |
IUPAC Name |
dimethyl(phenacyl)sulfanium;perchlorate |
InChI |
InChI=1S/C10H13OS.ClHO4/c1-12(2)8-10(11)9-6-4-3-5-7-9;2-1(3,4)5/h3-7H,8H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
PDNBIIRXJFUGLC-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)CC(=O)C1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















